Cas no 2171518-44-6 (4-(1-ethylpiperidin-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(1-ethylpiperidin-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1-ethylpiperidin-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 2171518-44-6
- EN300-1518215
- 4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
-
- インチ: 1S/C27H33N3O5/c1-2-30-15-13-18(14-16-30)28-26(33)24(11-12-25(31)32)29-27(34)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23-24H,2,11-17H2,1H3,(H,28,33)(H,29,34)(H,31,32)
- InChIKey: VKYRXGWZTOTJBY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CCC(=O)O)C(NC1CCN(CC)CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 479.24202116g/mol
- どういたいしつりょう: 479.24202116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 108Ų
4-(1-ethylpiperidin-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518215-2.5g |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1518215-10000mg |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1518215-1000mg |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1518215-50mg |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1518215-500mg |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1518215-100mg |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1518215-10.0g |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1518215-5.0g |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1518215-0.05g |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1518215-250mg |
4-[(1-ethylpiperidin-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171518-44-6 | 250mg |
$3099.0 | 2023-09-27 |
4-(1-ethylpiperidin-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
4-(1-ethylpiperidin-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
Introduction to CAS No 2171518-44-6: 4-(1-Ethylpiperidin-4-yl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid
The compound with CAS No 2171518-44-6, commonly referred to as 4-(1-Ethylpiperidin-4-yl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials science. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems and bioconjugate chemistry.
The molecular structure of this compound is characterized by the presence of a piperidine ring, which is a six-membered cyclic amine, substituted with an ethyl group at the 1-position. This substitution pattern contributes to the compound's stability and enhances its pharmacokinetic properties. The fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis, is attached via an amino linkage to the butanoic acid backbone. This arrangement not only provides structural rigidity but also facilitates controlled release mechanisms in drug delivery applications.
Recent studies have highlighted the importance of such compounds in the development of targeted drug delivery systems. The Fmoc group, being photo-labile, allows for precise temporal and spatial control over the release of active pharmaceutical ingredients (APIs). This feature makes it particularly suitable for applications such as cancer therapy, where localized drug delivery is crucial to minimize systemic side effects.
In terms of synthesis, this compound can be prepared through a multi-step process involving peptide coupling reactions and selective protection/deprotection strategies. The use of Fmoc as a protecting group ensures high yields and excellent purity, which are essential for pharmaceutical applications. Researchers have also explored alternative synthetic routes to improve scalability and reduce production costs, making this compound more accessible for large-scale manufacturing.
The pharmacological properties of CAS No 2171518-44-6 have been extensively studied in vitro and in vivo models. Preclinical data indicate that this compound exhibits favorable bioavailability and minimal toxicity, making it a strong candidate for further clinical development. Additionally, its ability to form stable bioconjugates with various therapeutic agents has opened new avenues for personalized medicine.
From an environmental perspective, the degradation pathways of this compound have been investigated to ensure its eco-friendliness. Studies suggest that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its ecological footprint. This is particularly important given the increasing emphasis on sustainable practices in the pharmaceutical industry.
In conclusion, CAS No 2171518-44-6, or 4-(1-Ethylpiperidin-4-yli)carbamoyl..., represents a cutting-edge advancement in organic synthesis with wide-ranging applications in healthcare and beyond. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping the future of therapeutic interventions.
2171518-44-6 (4-(1-ethylpiperidin-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品
- 1017778-40-3(3'-Ethoxy-2',4'-difluoroacetophenone)
- 76139-65-6(4-Amino-3,5-dimethylpyridine1-oxide)
- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)
- 2243513-08-6(Cyclobutanemethanamine, 3-(trifluoromethyl)-, hydrochloride (1:1))
- 18305-22-1(2-amino-2-methylbutanamide hydrochloride)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 22278-31-5(Ethyl 7-cyano-3-oxoheptanoate)
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)
- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)
- 113961-88-9(1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone)



